1-Amino-3-mesitylpropan-2-ol

Catalog No.
S14145466
CAS No.
M.F
C12H19NO
M. Wt
193.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-3-mesitylpropan-2-ol

Product Name

1-Amino-3-mesitylpropan-2-ol

IUPAC Name

1-amino-3-(2,4,6-trimethylphenyl)propan-2-ol

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

InChI

InChI=1S/C12H19NO/c1-8-4-9(2)12(10(3)5-8)6-11(14)7-13/h4-5,11,14H,6-7,13H2,1-3H3

InChI Key

QCKNJDKGFQZWQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(CN)O)C

1-Amino-3-mesitylpropan-2-ol is an organic compound with the molecular formula C12_{12}H19_{19}NO. This compound features an amino group (-NH2_2) and a hydroxyl group (-OH) on a propyl chain, which is further substituted with a mesityl group, characterized by a benzene ring with three methyl groups. This unique structure contributes to its distinctive chemical and biological properties.

  • Oxidation: The hydroxyl group can be oxidized to yield a ketone or aldehyde, such as mesitylpropanone or mesitylpropanal. Common reagents for this process include potassium permanganate or chromium trioxide in acidic or basic conditions.
  • Reduction: The amino group can be reduced to form a primary amine using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl group can be replaced with other functional groups, such as halides or esters, utilizing halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

  • From Oxidation: Mesitylpropanone or mesitylpropanal.
  • From Reduction: 1-amino-3-mesitylpropanamine.
  • From Substitution: Mesitylpropyl halides or esters.

The biological activity of 1-amino-3-mesitylpropan-2-ol is linked to its ability to interact with various biological targets. The compound's amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the mesityl group enhances hydrophobic interactions, which may stabilize binding to target molecules. This characteristic suggests its potential use in pharmacological applications and enzyme-substrate interaction studies.

Several synthesis methods have been developed for 1-amino-3-mesitylpropan-2-ol:

  • Nucleophilic Substitution: A common method involves the reaction of mesityl bromide with 3-aminopropan-2-ol in the presence of a base like sodium hydroxide. This reaction typically occurs under mild conditions, enabling the nucleophilic substitution of the bromide by the amino alcohol.
  • Industrial Production: For larger-scale production, continuous flow reactors may be utilized to enhance yield and purity. Purification methods such as recrystallization or chromatography are often employed to isolate the desired product.

1-Amino-3-mesitylpropan-2-ol has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
  • Biology: The compound is investigated for its role in enzyme-substrate interactions and protein-ligand binding studies.
  • Medicine: Potential pharmacological properties are being explored, including therapeutic effects.
  • Industry: It is used in producing specialty chemicals and as an intermediate in various industrial processes.

The interaction studies of 1-amino-3-mesitylpropan-2-ol focus on its binding mechanisms with proteins and enzymes. The presence of both amino and hydroxyl groups allows for versatile bonding capabilities, leading to significant biological effects. These interactions are critical for understanding its potential therapeutic applications and its role in biochemical pathways.

Several compounds share structural similarities with 1-amino-3-mesitylpropan-2-ol, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
1-Aminopropan-2-olLacks the mesityl groupLess hydrophobic; simpler reactivity
3-Amino-1-phenylpropan-2-olContains a phenyl group instead of a mesityl groupDifferent chemical reactivity; altered binding properties
2-Amino-2-methylpropan-1-olDifferent substitution pattern on the propyl chainDistinct chemical and biological properties

Uniqueness

The uniqueness of 1-amino-3-mesitylpropan-2-ol lies in its mesityl group, which imparts distinct hydrophobic characteristics that influence its chemical reactivity and binding interactions. This makes it particularly valuable for specific applications where these properties are advantageous.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

193.146664230 g/mol

Monoisotopic Mass

193.146664230 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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